molecular formula C20H26N2O3 B6134139 4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide

4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide

Cat. No. B6134139
M. Wt: 342.4 g/mol
InChI Key: BKLPGPZMNPHXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. It is a synthetic compound that has been synthesized using various methods and has been tested in various in vitro and in vivo models to understand its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and disease progression. It has also been shown to modulate certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of certain proteins that are involved in tumor growth and progression. Additionally, it has been shown to modulate certain signaling pathways that are involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide in lab experiments is its potential as a pharmacological agent. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential applications of this compound.

Future Directions

There are several future directions for research on 4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide. One potential direction is to further investigate its mechanism of action and potential applications as a pharmacological agent. Another potential direction is to investigate its potential as a treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of 4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide involves the reaction of 4-acetylaminobenzoyl chloride with 1-cycloheptyl-5-aminopyrrolidine-3-one in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using various methods such as column chromatography.

Scientific Research Applications

Several studies have been conducted to investigate the potential applications of 4-acetyl-N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)benzamide in scientific research. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-14(23)15-8-10-16(11-9-15)20(25)21-17-12-19(24)22(13-17)18-6-4-2-3-5-7-18/h8-11,17-18H,2-7,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLPGPZMNPHXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide

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